BenchChemオンラインストアへようこそ!

(R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride

chiral synthesis nilotinib intermediate enantiomeric purity

(R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride (CAS 2488795-56-6) is a chiral aromatic amine hydrochloride salt featuring a meta-substituted aniline core bearing an (R)-configured 1-aminoethyl group and a trifluoromethyl substituent. With a molecular formula of C₉H₁₂ClF₃N₂ and a molecular weight of 240.65 g/mol, this compound serves as a critical synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of tyrosine kinase inhibitors such as nilotinib.

Molecular Formula C9H12ClF3N2
Molecular Weight 240.65 g/mol
Cat. No. B8197379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride
Molecular FormulaC9H12ClF3N2
Molecular Weight240.65 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)N)C(F)(F)F)N.Cl
InChIInChI=1S/C9H11F3N2.ClH/c1-5(13)6-2-7(9(10,11)12)4-8(14)3-6;/h2-5H,13-14H2,1H3;1H/t5-;/m1./s1
InChIKeyBQPXUVZNJOWGIG-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride: A Chiral Building Block for Kinase Inhibitor Synthesis


(R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride (CAS 2488795-56-6) is a chiral aromatic amine hydrochloride salt featuring a meta-substituted aniline core bearing an (R)-configured 1-aminoethyl group and a trifluoromethyl substituent. With a molecular formula of C₉H₁₂ClF₃N₂ and a molecular weight of 240.65 g/mol, this compound serves as a critical synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of tyrosine kinase inhibitors such as nilotinib . The (R)-stereochemistry at the α-carbon of the aminoethyl side chain is essential for the stereochemical integrity of downstream drug candidates, and the hydrochloride salt form confers enhanced solid-state stability and handling characteristics compared to the free base .

Why Substituting (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride with Racemic or (S)-Enantiomer Forms Fails in Pharmaceutical Synthesis


Substituting this specific (R)-enantiomer hydrochloride salt with its racemic mixture (CAS 1337374-96-5) or the (S)-enantiomer (CAS 1213123-14-8) is not pharmacochemically equivalent. The (R)-configuration at the chiral α-carbon directly dictates the stereochemical outcome of downstream coupling reactions in the synthesis of nilotinib and related BCR-ABL kinase inhibitors; use of the incorrect enantiomer would yield diastereomeric intermediates that cannot produce the approved drug molecule . Furthermore, the hydrochloride salt provides well-defined stoichiometry and enhanced solid-state stability compared to the free base, which is critical for reproducible weighing, formulation, and long-term storage in both research and pilot-scale synthesis settings . These differences in stereochemistry, salt form, and purity specifications carry material consequences for synthetic yields, regulatory compliance, and analytical reproducibility.

Quantitative Differentiation Evidence for (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride: Comparative Data Against Closest Analogs


Enantiomeric Identity: (R)-Configuration vs. (S)-Enantiomer and Racemate in Chiral Intermediate Procurement

The (R)-enantiomer hydrochloride (CAS 2488795-56-6) is the stereochemically required intermediate for the synthesis of nilotinib and structurally related BCR-ABL tyrosine kinase inhibitors. The (S)-enantiomer (CAS 1213123-14-8) and the racemic mixture (CAS 1337374-96-5) are commercially cataloged as distinct chemical entities with separate CAS numbers, underscoring that they are not interchangeable . The (R)-configuration at the α-carbon ensures the correct spatial orientation of the amino group during amide bond formation with the nilotinib carboxylate precursor; use of the (S)-enantiomer would produce a diastereomeric intermediate incompatible with the approved drug molecule . This stereochemical specificity is not a matter of potency optimization but of synthetic fidelity to the target molecular scaffold.

chiral synthesis nilotinib intermediate enantiomeric purity

Hydrochloride Salt Form: Solid-State Stability and Handling Advantages Over Free Base

The hydrochloride salt (CAS 2488795-56-6, MW 240.65 g/mol) offers quantifiable advantages over the free base form (CAS 1213552-98-7, MW 204.19 g/mol) in handling and storage. The salt is supplied as a well-defined solid with a purity specification of 97% and requires storage at 4°C . The free base form of related trifluoromethyl-substituted anilines is reported to be insoluble in water and easily soluble in organic solvents, whereas the hydrochloride salt provides enhanced aqueous solubility for reaction workup and purification steps . The stoichiometric HCl content (36.46 g/mol difference in molecular weight) provides a precise gravimetric factor for reaction stoichiometry calculations, eliminating the variability associated with hygroscopic or partially solvated free base forms .

salt form selection solid-state stability weighing accuracy

Trifluoromethyl Group Contribution to Lipophilicity: XLogP3 Comparison with Non-Fluorinated and Mono-Fluorinated Aniline Analogs

The trifluoromethyl substituent at the 5-position of the aniline ring confers a computed XLogP3 value of 1.9 for the free base form (PubChem CID 68321220) [1]. This represents a significant increase in lipophilicity compared to the unsubstituted aniline analog 3-(1-aminoethyl)aniline, which lacks the -CF₃ group and would have a substantially lower logP (estimated <1.0 based on the -CF₃ contribution of approximately +1.0 log unit) [2]. In the context of nilotinib analogue studies, the trifluoromethyl group has been demonstrated to be important for polypharmacological kinase inhibitory profiles; replacement of -CF₃ with -H, -F, or -CH₃ in nilotinib analogues resulted in altered Abl and Kit inhibitory activities, confirming that the trifluoromethyl group contributes to target binding beyond a simple lipophilicity effect [3].

lipophilicity trifluoromethyl metabolic stability

Analytical Characterization and Purity Specifications: Cross-Vendor Comparability for Quality Assurance

The hydrochloride salt is consistently supplied at 97% purity across major chemical suppliers including Sigma-Aldrich (via ChemScene, Cat. CS-0226596) and Fluorochem (Cat. F864505) . Bidepharm offers the free base form with 97% purity and provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . This multi-vendor consistency in purity specifications (97% for both salt and free base forms) enables reliable cross-sourcing for research and development programs. The compound has a predicted boiling point of 254.8±40.0°C and predicted density of 1.256±0.06 g/cm³, with a topological polar surface area (TPSA) of 52 Ų .

purity specification analytical characterization batch-to-batch consistency

Synthetic Route Specificity: (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline as a Defined Intermediate in the Nilotinib Synthetic Pathway

This compound is specifically utilized as an intermediate in the preparation of nilotinib, a second-generation BCR-ABL tyrosine kinase inhibitor approved for the treatment of chronic myelogenous leukemia [1]. The nilotinib synthetic pathway proceeds through a key intermediate, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (Compound I in patent CN105985293A), which is accessed via functional group interconversion of the (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline scaffold [2]. Alternative intermediates such as 3-bromo-5-(trifluoromethyl)aniline (CAS 54962-75-3) require additional synthetic steps (e.g., Ullmann-type coupling with 4-methylimidazole) to reach the same downstream intermediate, adding both step count and cost . The (R)-aminoethyl group provides a pre-installed primary amine handle for direct amide bond formation, eliminating the need for nitro reduction or halogen displacement steps required by other aniline precursors.

nilotinib synthesis BCR-ABL inhibitor synthetic intermediate

Recommended Application Scenarios for (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride Based on Verified Differentiation Evidence


Synthesis of Nilotinib and Second-Generation BCR-ABL Tyrosine Kinase Inhibitors

This compound is positioned as the chiral amine coupling partner in the convergent synthesis of nilotinib. The (R)-configured aminoethyl group undergoes amide bond formation with the activated carboxylate intermediate (4-methyl-N-[3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide fragment), directly installing the requisite stereochemistry at the final drug molecule. The hydrochloride salt form ensures accurate stoichiometric dosing in this critical coupling step. Users should verify enantiomeric purity by chiral HPLC or optical rotation prior to use, particularly when transitioning from racemic or (S)-enantiomer exploratory work to formal GMP intermediate production.

Structure-Activity Relationship (SAR) Studies of Trifluoromethyl-Substituted Kinase Inhibitors

The compound serves as a modular building block for the systematic exploration of trifluoromethyl group contributions to kinase inhibitor pharmacology. As demonstrated in nilotinib analogue studies where -CF₃ replacement with -H, -F, or -CH₃ altered Abl and Kit inhibitory profiles, this intermediate allows medicinal chemistry teams to access a diverse array of 5-substituted aniline derivatives while maintaining the (R)-aminoethyl chiral handle constant. The XLogP3 value of 1.9 provides a baseline lipophilicity parameter for property-based drug design. This application is supported by the published nilotinib analogue SAR literature confirming the non-redundant role of the -CF₃ group. [1]

Process Chemistry Scale-Up and Route Scouting for Chiral Amine Intermediates

For process chemistry teams evaluating synthetic routes to nilotinib or related kinase inhibitors, this compound offers a pre-installed chiral amine that eliminates the need for late-stage asymmetric amination or chiral resolution steps. The documented commercial availability at 97% purity from multiple vendors (Sigma-Aldrich, Fluorochem, Bidepharm) with batch-specific analytical documentation (NMR, HPLC, GC) supports route scouting and initial scale-up activities. The 4°C storage requirement should be factored into warehouse and production suite logistics planning. Cost-per-step analysis should compare this intermediate against routes using 3-bromo-5-(trifluoromethyl)aniline, which requires an additional metal-catalyzed coupling step.

Quote Request

Request a Quote for (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.